molecular formula C19H11BrF3N3 B11595762 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11595762
M. Wt: 418.2 g/mol
InChI Key: RJWGMAUOCWRHTP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . For 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, a common method involves the reaction of 4-bromobenzaldehyde, phenylhydrazine, and trifluoroacetic acid under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C19H11BrF3N3

Molecular Weight

418.2 g/mol

IUPAC Name

5-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)16-10-17(19(21,22)23)26-18(25-16)15(11-24-26)12-4-2-1-3-5-12/h1-11H

InChI Key

RJWGMAUOCWRHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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